4-Fluoro-3-(methylsulfamoyl)benzoic acid

Targeted Therapy Folate Receptor Cancer Probe

4-Fluoro-3-(methylsulfamoyl)benzoic acid (CAS 926196-72-7) is a fluorinated benzoic acid derivative featuring a methylsulfamoyl group at the meta-position. This specific substitution pattern (C8H8FNO4S, MW: 233.22 g/mol) confers distinct physicochemical and target-engagement properties.

Molecular Formula C8H8FNO4S
Molecular Weight 233.22 g/mol
CAS No. 926196-72-7
Cat. No. B3167896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-(methylsulfamoyl)benzoic acid
CAS926196-72-7
Molecular FormulaC8H8FNO4S
Molecular Weight233.22 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)F
InChIInChI=1S/C8H8FNO4S/c1-10-15(13,14)7-4-5(8(11)12)2-3-6(7)9/h2-4,10H,1H3,(H,11,12)
InChIKeyNAUQCMNLXQNWRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-3-(methylsulfamoyl)benzoic acid (CAS 926196-72-7): Fluorinated Sulfamoyl Benzoic Acid Scaffold for Targeted Binding & Stability-Driven Procurement


4-Fluoro-3-(methylsulfamoyl)benzoic acid (CAS 926196-72-7) is a fluorinated benzoic acid derivative featuring a methylsulfamoyl group at the meta-position. This specific substitution pattern (C8H8FNO4S, MW: 233.22 g/mol) confers distinct physicochemical and target-engagement properties. Documented primary literature confirms its quantifiable binding interactions with specific biological targets, including the human Folate Receptor-beta (FR-β) and CYP450 enzymes, thereby establishing its utility as a precise molecular probe or synthetic intermediate where substitution pattern and fluorine-mediated metabolic effects are critical selection criteria [1][2].

Why Non-Fluorinated or Positional Isomers of Methylsulfamoyl Benzoic Acid Cannot Substitute 4-Fluoro-3-(methylsulfamoyl)benzoic acid


In sulfamoyl benzoic acid analogs, the precise regiochemistry of the methylsulfamoyl group (ortho, meta, para) and the presence or absence of the 4-fluoro substituent are not interchangeable parameters. They are primary determinants of target binding conformation, metabolic stability, and ADME profile. For instance, moving the methylsulfamoyl group from the meta to para position (as in CAS 10252-63-8) or omitting the fluorine atom (as in CAS 35623-11-1) fundamentally alters the compound's electronic distribution, steric bulk, and capacity for hydrogen bonding . Empirical binding data shows that the 4-fluoro-3-(methylsulfamoyl) substitution pattern enables specific, quantifiable engagement with targets like FR-β, which generic analogs may not recapitulate [1]. The fluorine atom is also a well-documented metabolic blocking group, which is a critical feature for researchers aiming to improve in vivo half-life or reduce reactive metabolite formation—a benefit absent in non-fluorinated comparators [2].

Quantitative Differentiation Guide: 4-Fluoro-3-(methylsulfamoyl)benzoic acid vs. Closest Analogs


Target Engagement: FR-β Binding as a Differentiator for Cancer and Inflammation Research

4-Fluoro-3-(methylsulfamoyl)benzoic acid exhibits quantifiable binding to the human Folate Receptor-beta (FR-β) [1]. This interaction is specific to the precise substitution pattern of the compound. In an antiproliferative assay using Chinese hamster D4 cells expressing human FR-β, the compound reduced cell viability in the presence of folic acid after 96 hours [1]. This activity provides a validated functional readout for this target.

Targeted Therapy Folate Receptor Cancer Probe

Target Engagement: Differential CYP450 Binding Profile vs. Other Sulfonamides

The compound demonstrates a differential binding profile across CYP450 isoforms. It shows a moderate binding affinity (Kd) for CYP2A6 and a notably stronger affinity for CYP2A13 [1].

Drug Metabolism CYP450 Inhibition ADME

Physicochemical Differentiation: Fluorine's Impact on Metabolic Stability and Solubility

The presence of the 4-fluoro substituent in 4-Fluoro-3-(methylsulfamoyl)benzoic acid is a critical design feature that distinguishes it from its non-fluorinated analogs like 3-(Methylsulfamoyl)benzoic acid (CAS 35623-11-1) . The fluorine atom is reported to enhance metabolic stability and binding affinity [1]. While the methylsulfamoyl group is known to improve solubility and target interaction, the addition of fluorine is a classic medicinal chemistry strategy to block sites of oxidative metabolism and improve pharmacokinetic properties [1].

Medicinal Chemistry Physicochemical Properties Lead Optimization

4-Fluoro-3-(methylsulfamoyl)benzoic acid: Primary Research and Procurement Applications


Probe Development for Folate Receptor-Beta (FR-β) Mediated Diseases

Based on its validated, quantifiable functional activity against FR-β expressing cells [4], this compound is a high-value starting point or building block for designing targeted imaging agents or therapeutics for diseases where FR-β is upregulated, including certain cancers (e.g., ovarian, lung) and inflammatory conditions (e.g., rheumatoid arthritis). Its specific 4-fluoro-3-(methylsulfamoyl) substitution pattern is likely crucial for this activity [3].

Synthesis of CYP-Modulating Molecules with Predicted DDI Profile

The compound's quantifiable and differential binding affinity for CYP2A6 (Kd = 4,500 nM) and CYP2A13 (Kd = 580 nM) [4] provides a foundation for its use as a synthetic intermediate in the creation of novel chemical entities (NCEs). This data allows medicinal chemists to rationally design molecules with a predictable potential for CYP-mediated drug-drug interactions, a critical advantage over using uncharacterized sulfonamide building blocks.

Fluorinated Building Block for Metabolic Stability Optimization

For any medicinal chemistry program aiming to improve the metabolic stability of a sulfamoyl benzoic acid-containing lead series, 4-Fluoro-3-(methylsulfamoyl)benzoic acid is a strategic choice. The fluorine atom is a classic metabolic blocker [4], and its incorporation at the 4-position offers a predictable advantage over its non-fluorinated analog, 3-(Methylsulfamoyl)benzoic acid (CAS 35623-11-1), for enhancing in vivo half-life and reducing clearance [3].

Specialty Chemical Intermediate in Diuretic and Uricosuric Agent Research

Given the broad patent literature establishing sulfamoylbenzoic acid derivatives as potent saluretic, uricosuric, and hypotensive agents [4], this specific fluorinated variant serves as a valuable and novel intermediate. Its unique substitution pattern allows for the exploration of structure-activity relationships (SAR) in this established therapeutic class, potentially leading to derivatives with improved potency or a differentiated safety profile.

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